![molecular formula C15H26O2 B134678 4(15)-Oppositene-1,7-diol CAS No. 640289-58-3](/img/structure/B134678.png)
4(15)-Oppositene-1,7-diol
Overview
Description
4(15)-Oppositene-1,7-diol, also known as 4(15)-OH-OPD, is a C15-oxygenated diterpene that is found in the essential oils of a variety of plants. It is a natural product that has been studied for its pharmacological and therapeutic effects. 4(15)-OH-OPD has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antibacterial properties. In addition, it has been suggested to have potential applications in the treatment of cancer, neurological disorders, and other diseases.
Scientific Research Applications
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have gained attention due to their unique physiochemical properties. These nanoparticles can serve as excellent catalysts in various reactions. For instance:
- Immobilized Enzymes : Researchers have fabricated magnetic nanoparticles with immobilized laccase, which exhibit significant advantages for industrial biochemical processes, biocatalysis, and biosensors .
- Palladium Nanoparticles : Incorporating Pd nanoparticles with polymerized m-SBA-15 results in a novel catalyst (Pd/m-SBA 15/PDMAEMA) that efficiently reduces 4-nitrophenol (4-NP) into 4-aminophenol (4-AP) at lower pH and temperatures .
Other Potential Applications
While the above fields cover key applications, silica-based nanoparticles continue to inspire research in diverse areas. These include:
properties
IUPAC Name |
(1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBVMKPZPKMEGY-JARUQAPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(15)-Oppositene-1,7-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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